3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
This compound is a pyridazine derivative featuring a piperazine moiety substituted at position 3 with a naphthalene-2-carbonyl group and at position 6 with a 3,4,5-trimethyl-1H-pyrazol-1-yl group. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inotropic, anti-platelet aggregation, and antimicrobial properties .
Properties
IUPAC Name |
naphthalen-2-yl-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c1-17-18(2)28-31(19(17)3)24-11-10-23(26-27-24)29-12-14-30(15-13-29)25(32)22-9-8-20-6-4-5-7-21(20)16-22/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGOCVWIWONKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrazole substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Biology: It may be studied for its interactions with biological molecules, including proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound could be investigated for its pharmacological properties, such as its ability to modulate specific biological pathways or target certain diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogs from the literature:
Key Differences and Implications
- Electron-Withdrawing vs. This may influence reactivity in biological targets.
- Lipophilicity and Bioavailability : The naphthalene group in the target compound likely enhances lipophilicity (logP) compared to analogs with phenyl or triazole groups , suggesting improved membrane penetration but possible solubility challenges.
- Steric Effects : The 3,4,5-trimethylpyrazole group introduces significant steric bulk, which may reduce off-target interactions compared to smaller substituents like triazole or thienyl .
Spectroscopic and Analytical Data Comparisons
- IR Spectroscopy : Compounds with carbonyl groups (e.g., naphthalene-carbonyl in the target compound vs. thienyl-carbonyl in ) exhibit strong C=O stretches near 1645–1697 cm⁻¹. The absence of a second carbonyl in the target compound may simplify its IR profile .
- NMR Shifts : Aromatic protons in naphthalene derivatives typically resonate at δ 7.24–8.49 ppm (similar to ), while trimethylpyrazole methyl groups are expected near δ 2.0–2.5 ppm.
Research Findings and Implications
- Biological Activity : While the target compound lacks explicit activity data, structurally related piperazinyl-pyridazines demonstrate antiplatelet and antimicrobial effects . The trimethylpyrazole group may confer metabolic stability over triazole analogs, which are prone to oxidative degradation .
- Synthetic Feasibility : The synthesis of the target compound likely parallels methods for analogous pyridazines, such as nucleophilic displacement of chloropyridazines with piperazine derivatives or coupling reactions using carbonylating agents .
Biological Activity
3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a piperazine ring, a naphthalene carbonyl moiety, and a pyrazole derivative, which contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on recent research findings.
Antitumor Activity
The compound's structural similarities with other pyrazole derivatives suggest potential antitumor properties. Recent studies have shown that pyrazole derivatives can inhibit key molecular targets involved in tumorigenesis, such as BRAF(V600E) and EGFR . For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines in vitro, indicating a promising avenue for cancer therapy development .
Anti-inflammatory and Antibacterial Effects
The biological profile of pyrazole derivatives often includes anti-inflammatory and antibacterial activities. Research indicates that certain pyrazole compounds can significantly reduce inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro. Moreover, antibacterial assays have shown effectiveness against various bacterial strains, suggesting that the compound may serve as a lead for developing new antimicrobial agents .
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors. For example, the presence of the piperazine moiety enhances binding affinity to various biological targets, potentially modulating their activity. This interaction can lead to downstream effects that inhibit tumor growth or bacterial proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities based on recent studies:
| Structural Feature | Biological Activity |
|---|---|
| Piperazine ring | Enhances binding to biological targets |
| Naphthalene carbonyl group | Increases lipophilicity and cellular uptake |
| Pyrazole moiety | Exhibits antitumor and anti-inflammatory properties |
Case Studies
- Antitumor Efficacy : A study evaluating various pyrazole derivatives found that compounds with similar structures exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong antitumor potential .
- Anti-inflammatory Activity : Another investigation demonstrated that specific pyrazole derivatives reduced LPS-induced inflammation in macrophages by over 50%, highlighting the anti-inflammatory potential of this class of compounds .
- Antibacterial Properties : In vitro assays against common pathogens showed that certain derivatives displayed minimal inhibitory concentrations (MICs) comparable to established antibiotics, reinforcing their potential as antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
